molecular formula C11H12N2OS B1607655 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- CAS No. 66256-32-4

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-

Cat. No. B1607655
CAS RN: 66256-32-4
M. Wt: 220.29 g/mol
InChI Key: HIDHIQVHRMAIHA-UHFFFAOYSA-N
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Description

“4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-” is a chemical compound with the CAS Number: 66256-32-4 . It has a molecular weight of 220.3 . The IUPAC name for this compound is 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone .


Synthesis Analysis

The synthesis of 4-Imidazolidinones has been achieved from various diamides with ethynyl benziodoxolones through double Michael-type addition . This is an unprecedented reaction mode for hypervalent alkynyl iodine compounds . cis-2,5-Disubstituted 4-imidazolidinones were diastereoselectively synthesized from amino acid-derived diamides .


Molecular Structure Analysis

The molecular structure of “4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-” can be represented by the InChI code: 1S/C11H12N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) . The canonical SMILES representation is: CCN1C(=O)CN(C1=S)C2=CC=CC=C2 .


Chemical Reactions Analysis

The synthesis of 4-Imidazolidinones from various diamides with ethynyl benziodoxolones through double Michael-type addition is a key chemical reaction involving this compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.29 g/mol . It has a topological polar surface area of 55.6 Ų . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Biological Activities

Antibacterial and Antifungal Activities : A study on new imidazolidinone derivatives highlighted their synthesis and the subsequent evaluation for antibacterial and antifungal activities. These derivatives were synthesized through reactions involving N-arylcyanothioformamide derivatives and aryl isocyanates, leading to a variety of new substituted imidazole compounds. Many of these compounds demonstrated significant antibacterial and antifungal properties, suggesting their potential as antimicrobial agents (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).

Cytotoxicity Evaluation : Another study focused on the synthesis of 5-bromo-3-substituted-hydrazono-1H-2-indolinones and their primary cytotoxicity evaluation against various human tumor cell lines. Some compounds exhibited notable cytotoxicity, particularly against breast cancer, non-small cell lung cancer, and ovarian cancer cell lines, highlighting their potential in cancer therapy (Karalı, Terzioğlu, & Gürsoy, 2002).

Antioxidant and Antimicrobial Activities : The versatility of 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives was explored through their synthesis and evaluation for antimicrobial and antioxidant activities. Some derivatives showed superior antioxidant properties and high antimicrobial activities, suggesting their utility in developing agents with antioxidant and antimicrobial properties (Üngören, Albayrak, Gunay, Yurtseven, & Yurttas, 2015).

Crystal Structure Analysis

Structural Determination : The crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone was determined using X-ray diffraction, providing insights into its geometric and electronic structure. This study aids in the understanding of the structural basis for the biological activities of its derivatives (Ogawa, Kitoh, Ichitani, Kuwae, Hanai, & Kunimoto, 2007).

properties

IUPAC Name

5-ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDHIQVHRMAIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386776
Record name 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-

CAS RN

66256-32-4
Record name 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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